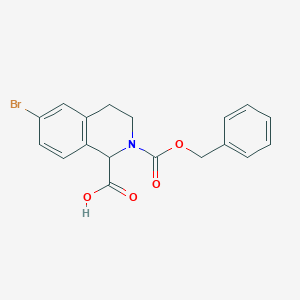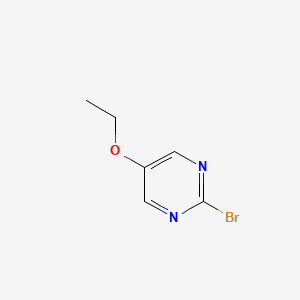
2-((苄氧羰基)-6-溴-1,2,3,4-四氢异喹啉-1-羧酸
描述
The compound “2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a complex organic molecule. It contains a benzyloxy carbonyl group, a bromo group, and a carboxylic acid group attached to a tetrahydroisoquinoline core . The benzyloxy carbonyl group is an electron-withdrawing group that can undergo various chemical reactions .
Synthesis Analysis
The synthesis of such a compound could potentially involve the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The synthesis could also involve the use of boronic acids or boronic esters .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It has a tetrahydroisoquinoline core with a benzyloxy carbonyl group and a carboxylic acid group attached to it . The bromo group is also attached to the tetrahydroisoquinoline core .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the benzyloxy carbonyl group and the carboxylic acid group. The benzyloxy carbonyl group can undergo oxidation and reduction reactions . The carboxylic acid group can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It likely has a high molecular weight due to the presence of multiple functional groups . The compound is likely to be solid at room temperature .科学研究应用
便利的合成和功能化
- 涉及 3,4-二氢异喹啉、异氰化物和苯甲酰氯的三组分反应导致合成 2-苄氧羰基-1,2,3,4-四氢异喹啉-1-甲酰胺。这些化合物经过进一步改性,可以获得 1,2,3,4-四氢异喹啉-1-羧酸,展示了一种创造各种衍生物以供进一步化学探索的方法 (Schuster 等,2010)。
生物活性衍生物的合成
- 合成了一系列新的 1,2,3,4-四氢异喹啉-3-羧酸衍生物,发现它们是有效的过氧化物酶体增殖物激活受体 (PPAR) γ 激动剂。一种特定的衍生物显着降低了动物模型中的血浆葡萄糖和甘油三酯水平,表明其对糖尿病具有潜在的治疗应用 (Azukizawa 等,2008)。
氨基酸衍生物的开发
- 对 3,4-甲烷-1,2,3,4-四氢异喹啉-3-羧酸及其衍生物合成的研究探索了创建双重受限非蛋白氨基酸衍生物的新途径。这些研究有助于开发新型肽合成构件,进一步扩展了四氢异喹啉衍生物在药物化学中的用途 (Czombos 等,2000)。
酶促水解用于对映体纯衍生物
- 通过动态动力学拆分实现了 6,7-二甲氧基-1,2,3,4-四氢异喹啉-1-羧酸两种对映体的首次合成,展示了一种获得对映体纯化合物的有效方法。此过程利用了酶促水解,表明其在合成立体化学纯药物成分中的重要性 (Paál 等,2008)。
光敏保护基
- 基于溴代四氢异喹啉的新型光敏羧酸保护基的开发展示了该化合物在光化学研究中的效用。这项研究为设计光敏保护基以控制释放生物活性分子提供了有价值的见解 (Fedoryak 等,2002)。
安全和危害
未来方向
作用机制
Target of Action
It’s worth noting that compounds with similar structures often target enzymes or receptors involved in biochemical pathways .
Mode of Action
Based on its structure, it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target, leading to changes in cellular processes .
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound might also be involved in the biosynthesis of phenolic compounds present in foods .
Result of Action
Based on its potential involvement in the suzuki–miyaura cross-coupling reaction and the biosynthesis of phenolic compounds , it might influence the synthesis of various organic compounds.
属性
IUPAC Name |
6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c19-14-6-7-15-13(10-14)8-9-20(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJIKVAZAMJUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)Br)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)
![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)



![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)
![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)
![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)
